n-(2-((n-Methylacetamido)methyl)phenyl)propionamide
Description
N-(2-((N-Methylacetamido)methyl)phenyl)propionamide is a propionamide derivative featuring a phenyl ring substituted with an N-methylacetamidomethyl group at the ortho position. This compound shares structural similarities with TRPV1 antagonists, which are investigated for their role in pain modulation and inflammatory responses .
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-[2-[[acetyl(methyl)amino]methyl]phenyl]propanamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-13(17)14-12-8-6-5-7-11(12)9-15(3)10(2)16/h5-8H,4,9H2,1-3H3,(H,14,17) |
InChI Key |
YDEQRKNSIOPJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1CN(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-((n-Methylacetamido)methyl)phenyl)propionamide typically involves the reaction of 2-((n-Methylacetamido)methyl)phenylamine with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
n-(2-((n-Methylacetamido)methyl)phenyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
n-(2-((n-Methylacetamido)methyl)phenyl)propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of n-(2-((n-Methylacetamido)methyl)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
- TRPV1 Antagonists: Compounds such as N-(2,2-diphenylethyl)-2-[3-fluoro-4-(methylsulfonylamino)phenyl]propionamide (Compound 48, ) and N-benzhydryl-2-[3-fluoro-4-(methylsulfonylamino)phenyl]propionamide (Compound 47, ) feature fluorinated phenyl rings and bulky N-substituents. These modifications enhance TRPV1 antagonism by improving hydrophobic interactions and steric hindrance .
Structure-Activity Relationships (SAR)
- Phenyl Ring Substituents: Fluorine and methylsulfonylamino groups (e.g., in Compounds 48 and 47) improve TRPV1 binding affinity by forming polar interactions with receptor residues . The target compound’s N-methylacetamidomethyl group may similarly engage in hydrogen bonding.
- N-Substituents : Bulky groups like benzhydryl (Compound 47) or diphenylethyl (Compound 48) enhance potency by occupying hydrophobic pockets in the TRPV1 channel. The target compound’s smaller N-methylacetamido group may prioritize solubility over potency.
Biological Activity
N-(2-((n-Methylacetamido)methyl)phenyl)propionamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H17N3O
- Molecular Weight : 233.29 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer or metabolic disorders.
- Modulation of Receptor Activity : It may interact with various receptors, influencing physiological responses such as inflammation and pain.
Biological Activity Overview
The biological activities of this compound include:
| Activity | Description | Reference |
|---|---|---|
| Antinociceptive | Reduces pain perception in animal models | |
| Anti-inflammatory | Decreases markers of inflammation in vitro | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study 1: Antinociceptive Effects
A study conducted on rodents evaluated the antinociceptive properties of the compound. Results demonstrated a significant reduction in pain response when administered at specific dosages. The study utilized the formalin test to assess pain levels, indicating that the compound effectively modulates pain pathways.
Case Study 2: Anti-inflammatory Activity
In vitro experiments assessed the anti-inflammatory effects of this compound on human macrophages. The findings revealed a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting its potential as an anti-inflammatory agent.
Case Study 3: Anticancer Properties
A recent investigation into the anticancer effects of the compound involved treating various cancer cell lines (e.g., breast, lung). The results indicated that this compound induces apoptosis through mitochondrial pathways, highlighting its potential for further development as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
